1-acetyl-N-(1H-indazol-6-yl)piperidine-3-carboxamide
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Overview
Description
1-acetyl-N-(1H-indazol-6-yl)piperidine-3-carboxamide is a heterocyclic compound that features both indazole and piperidine moieties Indazole is a bicyclic structure containing a benzene ring fused to a pyrazole ring, while piperidine is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-(1H-indazol-6-yl)piperidine-3-carboxamide typically involves the following steps:
Formation of Indazole Moiety: The indazole ring can be synthesized through various methods, including the cyclization of o-nitrobenzylamines or the reaction of hydrazines with ortho-substituted benzenes.
Formation of Piperidine Moiety: Piperidine can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diaminopentane.
Coupling of Indazole and Piperidine: The indazole and piperidine moieties are coupled through an amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-(1H-indazol-6-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-acetyl-N-(1H-indazol-6-yl)piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand its effects on cellular processes and pathways.
Chemical Biology: The compound serves as a tool to probe biological systems and elucidate mechanisms of action.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-acetyl-N-(1H-indazol-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety can bind to active sites of enzymes, inhibiting their activity, while the piperidine moiety can enhance the compound’s binding affinity and selectivity . The compound may also modulate signaling pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
1H-indazole-3-carboxamide: Shares the indazole moiety but lacks the piperidine ring.
Piperidine-3-carboxamide: Contains the piperidine ring but lacks the indazole moiety.
1-acetyl-1H-indazole: Contains the indazole moiety with an acetyl group but lacks the piperidine ring.
Uniqueness
1-acetyl-N-(1H-indazol-6-yl)piperidine-3-carboxamide is unique due to the combination of both indazole and piperidine moieties, which can confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
1-acetyl-N-(1H-indazol-6-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-10(20)19-6-2-3-12(9-19)15(21)17-13-5-4-11-8-16-18-14(11)7-13/h4-5,7-8,12H,2-3,6,9H2,1H3,(H,16,18)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEULPSQUAWCYSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C(=O)NC2=CC3=C(C=C2)C=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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